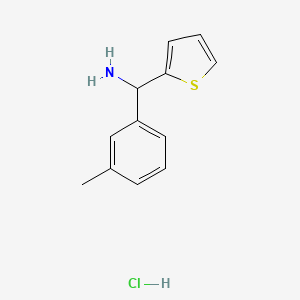

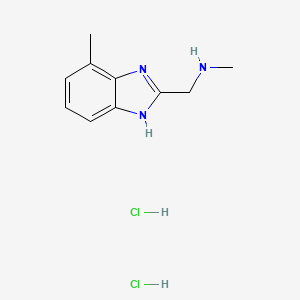

1-(3-Methylphenyl)-1-(2-thienyl)methanamine hydrochloride

Descripción general

Descripción

1-(3-Methylphenyl)-1-(2-thienyl)methanamine hydrochloride, commonly known as Methamphetamine, is a potent psychostimulant drug that belongs to the amphetamine class. It is a highly addictive substance that affects the central nervous system, causing euphoria, increased energy, and alertness. Methamphetamine is synthesized through various methods, including the Leuckart method, Nagai method, and Birch reduction method.

Aplicaciones Científicas De Investigación

Synthesis and Characterization

- The compound 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine has been synthesized through a high-yielding polyphosphoric acid condensation route and characterized using spectroscopic techniques like FT-IR, DSC, NMR, and Mass spectrometry (Shimoga, Shin, & Kim, 2018).

Application in Drug Synthesis

- Research has explored the synthesis of hexahydro-2H-thieno[2,3-c]pyrrole 1,1-dioxide derivatives, which are seen as potential scaffolds for constructing compound libraries in drug discovery. These derivatives have been synthesized using a [3 + 2] cycloaddition approach, demonstrating their application in generating 3D-shaped molecules for pharmaceutical research (Yarmolchuk et al., 2011).

Utility in Chemical Synthesis

- The compound has been utilized in the synthesis of cyclopropenone oximes. These oximes, when reacted with isocyanates, yield 1:2 addition products, highlighting its role in the development of novel chemical structures and potential applications in various chemical syntheses (Yoshida et al., 1988).

In Medicinal Chemistry

In medicinal chemistry, the compound has been implicated in the synthesis of novel iron(III) catecholates for applications such as cellular imaging and photocytotoxicity in red light. These complexes have shown potential in apoptosis induction and reactive oxygen species generation, indicating their utility in cancer research and treatment (Basu et al., 2014).

The compound has also been used in the development of asymmetric alpha-substituted phenethylamines, showing potential applications in the synthesis of analgesic drugs. These compounds have demonstrated inhibitory effects in mouse-writhing assays, comparable to known analgesics (Takahashi et al., 1983).

Pharmacology and Drug Development

- It has been employed in the improved industrial synthesis of antidepressants like sertraline hydrochloride. This research highlights the compound's role in the development of more efficient and environmentally friendly processes in pharmaceutical manufacturing (Vukics et al., 2002).

Propiedades

IUPAC Name |

(3-methylphenyl)-thiophen-2-ylmethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NS.ClH/c1-9-4-2-5-10(8-9)12(13)11-6-3-7-14-11;/h2-8,12H,13H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZFYDDCRVUTSOU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(C2=CC=CS2)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClNS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.76 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-Methylphenyl)-1-(2-thienyl)methanamine hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(1h-Benzimidazol-2-ylmethyl)thio]ethanol hydrochloride](/img/structure/B3095737.png)

![3-Ethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine dihydrochloride](/img/structure/B3095759.png)

![[(4,5-dimethyl-1H-benzimidazol-2-yl)methyl]amine dihydrochloride](/img/structure/B3095796.png)

![4-(4-Pyridinyl)-4,5,6,7-tetrahydro-3h-imidazo[4,5-c]pyridine dihydrate](/img/structure/B3095802.png)

![2-Methyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one dihydrochloride](/img/structure/B3095816.png)

![[(1-Tert-butyl-3-pyrrolidinyl)methyl]amine dihydrochloride](/img/structure/B3095833.png)